N-(3,4-dimethylphenyl)-2-methyl-3-furamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-methyl-3-furamide is an organic compound characterized by the presence of a furan ring and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-methyl-3-furamide typically involves the reaction of 3,4-dimethylaniline with 2-methyl-3-furoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The process can be summarized as follows:
Starting Materials: 3,4-dimethylaniline and 2-methyl-3-furoic acid.
Reaction Conditions: The reaction is usually conducted in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to promote the formation of the amide bond.
Purification: The product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethylphenyl)-2-methyl-3-furamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of furanones or other oxygenated derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-methyl-3-furamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
N-(3,4-dimethylphenyl)-2-methyl-3-furamide can be compared with other similar compounds, such as:
- N-(2,3-dimethylphenyl)-2-methyl-3-furamide
- N-(3,5-dimethylphenyl)-2-methyl-3-furamide
Uniqueness: The unique substitution pattern on the phenyl ring of this compound can influence its chemical reactivity and biological activity, making it distinct from its analogs.
Comparison with Similar Compounds
- N-(2,3-dimethylphenyl)-2-methyl-3-furamide: Similar structure but with different substitution pattern on the phenyl ring.
- N-(3,5-dimethylphenyl)-2-methyl-3-furamide: Another analog with a different substitution pattern.
This detailed overview provides a comprehensive understanding of N-(3,4-dimethylphenyl)-2-methyl-3-furamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-methylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-4-5-12(8-10(9)2)15-14(16)13-6-7-17-11(13)3/h4-8H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHNFHSSGMLTGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(OC=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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